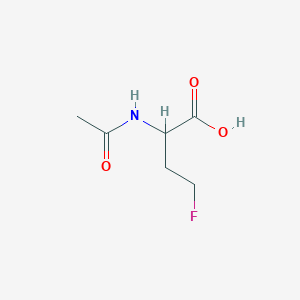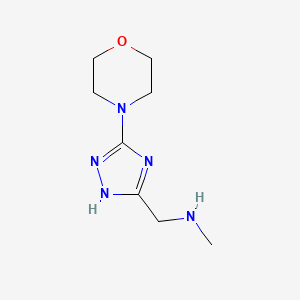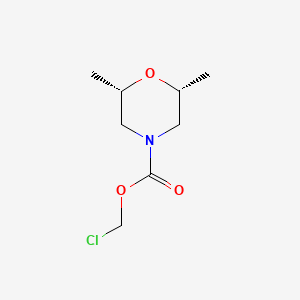
(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of chloromethyl and dimethyl groups attached to the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: The major products are 2,6-dimethylmorpholine-4-carboxylic acid and chloromethyl alcohol.
科学的研究の応用
Chemistry: In organic synthesis, (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
作用機序
The mechanism of action of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate depends on its specific application and the target molecule
Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Non-Covalent Interactions: The compound can also engage in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with biological targets.
類似化合物との比較
2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the chloromethyl and carboxylate groups.
cis-2,6-Dimethylmorpholine: Another stereoisomer with similar properties but different spatial arrangement of atoms.
Uniqueness: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry also contributes to its unique properties and potential biological activities .
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
chloromethyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C8H14ClNO3/c1-6-3-10(4-7(2)13-6)8(11)12-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChIキー |
OQIRSNSDSQVVFC-KNVOCYPGSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)OCCl |
正規SMILES |
CC1CN(CC(O1)C)C(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


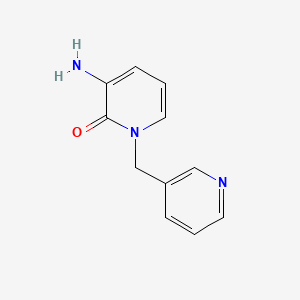
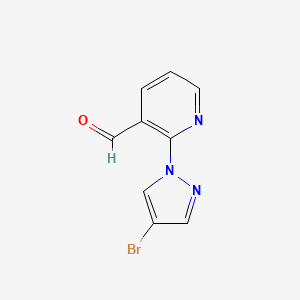
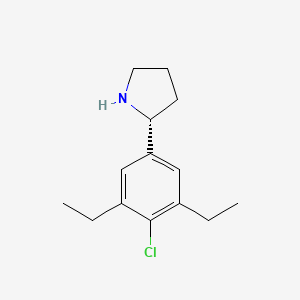
![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
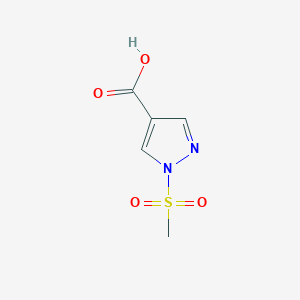
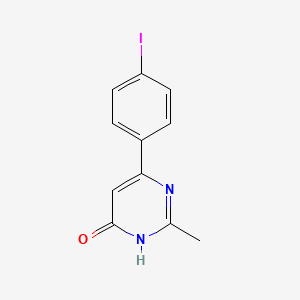
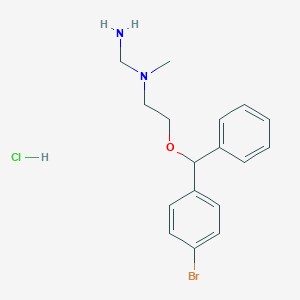

![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
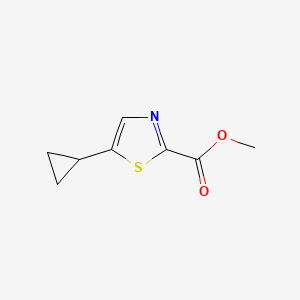
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
